molecular formula C5H10O2 B1294449 Ethyl glycidyl ether CAS No. 4016-11-9

Ethyl glycidyl ether

Cat. No.: B1294449
CAS No.: 4016-11-9
M. Wt: 102.13 g/mol
InChI Key: HQCSZRIVJVOYSU-UHFFFAOYSA-N
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Description

1,2-epoxy-3-ethoxypropane appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.

Mechanism of Action

Target of Action

Ethyl glycidyl ether (EGE) primarily targets the etherification process of glycerol . This process is a novel method to utilize the low-value by-product (glycerol) of the biodiesel industry . The primary role of EGE in this process is to interact with glycerol and ethanol to produce ethers, which can be used as fuel additives .

Mode of Action

The interaction of EGE with glycerol and ethanol follows an SN2 mechanism . This involves the glycerol molecule initiating a nucleophilic attack on the protonated ethanol, resulting in the loss of a water molecule . The etherification of glycerol with EGE is carried out via anionic ring-opening copolymerization .

Biochemical Pathways

The etherification process of glycerol with EGE involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers . The process is carried out in a batch reactor at 120–150 °C with and without a strong acid ion exchange resin (CER), which is used as the solid acid for the etherification process .

Pharmacokinetics

The pharmacokinetics of EGE in the etherification process is influenced by the ratio of ethanol to glycerol in the reaction mixture . When this ratio increases, the amount of glycerol converted to ethanol decreases . Additionally, the conversion of the reactants witnesses a slight decrease with increasing pressure .

Result of Action

The products from the etherification process of glycerol with EGE are glycerol triethyl ether (GTEE), glycerol diethyl ether (GDEE), diethyl ether (DIEE), and glycerol monoethyl ether (GMEE) . These products can be used as fuel additives, contributing to cleaner combustion in internal combustion engines .

Action Environment

The action environment of EGE in the etherification process is influenced by several factors. The process is carried out in a liquid phase in a batch reactor . The temperature and pressure of the reactor, as well as the presence of a solid acid catalyst, can significantly affect the efficiency of the etherification process . Furthermore, the solvent-free glycerol etherification approach may have several advantages over other conventional methods, as the by-product may be easily removed .

Safety and Hazards

EGE is flammable and may cause toxic effects if inhaled or absorbed through skin . Contact with EGE may severely irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption .

Future Directions

Further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .

Biochemical Analysis

Biochemical Properties

Ethyl glycidyl ether plays a significant role in biochemical reactions due to its reactive epoxide group. This group can interact with various biomolecules, including enzymes, proteins, and nucleic acids. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further react with cellular macromolecules, potentially leading to cellular damage or modulation of enzyme activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular function. Additionally, the compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The epoxide group of this compound can react with nucleophilic sites on proteins and nucleic acids, leading to the formation of adducts. These adducts can inhibit enzyme activity, alter protein function, and induce mutations in DNA. The compound can also induce oxidative stress by generating reactive oxygen species, which can further damage cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular damage, including DNA damage and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may cause mild cellular stress and transient changes in gene expression. At high doses, this compound can induce significant toxic effects, including liver and kidney damage, neurotoxicity, and carcinogenicity. The threshold for these adverse effects depends on the duration and frequency of exposure, as well as the specific animal model used .

Metabolic Pathways

This compound is metabolized in the body through various pathways. One of the primary metabolic pathways involves the enzymatic hydrolysis of the epoxide ring by epoxide hydrolase, leading to the formation of diols. These diols can be further metabolized by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of water-soluble conjugates that can be excreted from the body. The compound can also undergo oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, which can influence its localization and accumulation. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of the compound can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization can affect its activity and function. For instance, in the nucleus, this compound can interact with DNA and nuclear proteins, leading to genotoxic effects. In the mitochondria, the compound can interfere with mitochondrial function and induce oxidative stress. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Properties

IUPAC Name

2-(ethoxymethyl)oxirane
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InChI

InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3
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InChI Key

HQCSZRIVJVOYSU-UHFFFAOYSA-N
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Canonical SMILES

CCOCC1CO1
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Molecular Formula

C5H10O2
Record name 1,2-EPOXY-3-ETHOXYPROPANE
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DSSTOX Substance ID

DTXSID90871049
Record name Oxirane, 2-(ethoxymethyl)-
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Molecular Weight

102.13 g/mol
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Physical Description

1,2-epoxy-3-ethoxypropane appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Colorless liquid; [CAMEO]
Record name 1,2-EPOXY-3-ETHOXYPROPANE
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Record name Ethyl glycidyl ether
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Vapor Pressure

31.5 [mmHg]
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CAS No.

4016-11-9
Record name 1,2-EPOXY-3-ETHOXYPROPANE
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Record name (ethoxymethyl)oxirane
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Record name ETHYL GLYCIDYL ETHER
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl glycidyl ether?

A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized using spectroscopic techniques like 1H NMR and 13C NMR, which provide information about its structure and purity. [, ]

Q3: Is this compound compatible with common polymerization solvents?

A3: Yes, EGE is compatible with various solvents used in polymerization, including tetrahydrofuran (THF) and benzene. [, ]

Q4: How does the stability of this compound affect its polymerization?

A4: EGE is susceptible to ring-opening reactions, especially in the presence of strong bases or acids. Controlled polymerization methods, often employing milder conditions, are crucial to achieving well-defined polymers. []

Q5: Is this compound used in catalytic applications?

A5: While EGE itself is not typically used as a catalyst, its polymerization can be facilitated by catalysts like Boron trifluoride etherate (BF3OEt2). The polymerization mechanism involves ring-opening of the epoxide ring. []

Q6: Have computational methods been used to study this compound and its polymers?

A6: Yes, computational studies have provided insights into the thermoresponsive behavior of EGE-based polymers, particularly those exhibiting lower critical solution temperature (LCST) behavior. [, ]

Q7: How does modifying the alkyl chain length in glycidyl ethers affect the properties of the resulting polymers?

A7: Increasing the alkyl chain length, such as using propyl glycidyl ether instead of this compound, generally enhances the hydrophobic character of the resulting polymer. This, in turn, can influence properties like the LCST in aqueous solutions. [, ]

Q8: Does incorporating other monomers with this compound impact the polymer's properties?

A8: Absolutely, copolymerization of EGE with monomers like glycidyl methyl ether (GME) enables fine-tuning of the polymer's properties, including its LCST, by adjusting the monomer ratio. [, , , , , , , , ]

Q9: Are there specific formulation strategies to enhance the stability of this compound-based polymers for biomedical applications?

A9: Strategies for improving the stability and biocompatibility of EGE-based polymers often involve copolymerization with biocompatible blocks like poly(ethylene glycol) (PEG). This can improve the polymer's solubility in aqueous environments and reduce potential toxicity. [, , , , , , , ]

Q10: What polymerization techniques are commonly employed for this compound?

A10: Anionic ring-opening polymerization is a widely used method for EGE polymerization, allowing for good control over molecular weight and dispersity. [, , , , , , , , , , ]

Q11: What are some notable applications of this compound-based polymers?

A11: EGE-based polymers, particularly those exhibiting thermoresponsive behavior, are being investigated for applications in drug delivery systems, tissue engineering scaffolds, and stimuli-responsive materials. [, , , , , , ]

Q12: How does the copolymerization of this compound with other monomers contribute to the development of "smart" hydrogels?

A12: Combining EGE with monomers like 2-vinylpyridine and ethylene oxide in triblock terpolymer configurations leads to hydrogels with dual responsiveness to pH and temperature, expanding their potential in controlled drug release applications. [, ]

Q13: What role does this compound play in the development of materials for solid-state batteries?

A13: EGE is used in the synthesis of solid polymer electrolytes, often in conjunction with ethylene oxide. These materials are being explored for their potential to enhance the safety and performance of solid-state batteries. [, , ]

Q14: Can you explain the significance of the cloud point temperature (CPT) in this compound-based polymers?

A15: The CPT, a critical parameter in thermoresponsive polymers, marks the temperature at which the polymer transitions from a soluble state to an insoluble state (or vice versa) in a solvent. EGE-based copolymers allow for tuning this CPT over a wide range, making them suitable for various temperature-triggered applications. [, , , , ]

Q15: How does the slow monomer addition technique influence the dispersity of polymers synthesized from this compound?

A16: Employing slow monomer addition during the polymerization of EGE, specifically with initiators like potassium tert-butoxide in THF, has been shown to effectively reduce the dispersity of the resulting poly(glycidyl ether)s. []

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